molecular formula C24H23F3O7 B11645582 propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11645582
M. Wt: 480.4 g/mol
InChI Key: HZGCAAZNRAAECG-UHFFFAOYSA-N
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Description

Propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a complex organic compound with a unique structure that includes a chromenone core, a trifluoromethyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Esterification: The final step involves the esterification of the chromenone derivative with propanoic acid under acidic conditions to form the desired propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to a dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Substituted chromenone derivatives.

Scientific Research Applications

Propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

    Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-2-propenoic acid: Shares the dimethoxyphenyl group but lacks the chromenone core and trifluoromethyl group.

    3-(3,4-Dimethoxyphenyl)-propionic acid: Similar phenyl group but different core structure.

    3,4-Dimethoxycinnamic acid: Contains the dimethoxyphenyl group but has a different functional group arrangement.

Uniqueness

Propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of a chromenone core, trifluoromethyl group, and propanoate ester, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H23F3O7

Molecular Weight

480.4 g/mol

IUPAC Name

propyl 2-[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

InChI

InChI=1S/C24H23F3O7/c1-5-10-32-23(29)13(2)33-15-7-8-16-18(12-15)34-22(24(25,26)27)20(21(16)28)14-6-9-17(30-3)19(11-14)31-4/h6-9,11-13H,5,10H2,1-4H3

InChI Key

HZGCAAZNRAAECG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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